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PDGFR Inhibition Profile of llorasertib
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Compound Focus: llorasertib

CAS No.: 1227939-82-3

Cat. No.: S548704

Ilorasertib is an ATP-competitive inhibitor that targets Platelet-Derived Growth Factor Receptors (PDGFR),
among other kinases. The table below details its quantitative inhibition of PDGFR and other key targets from

biochemical assays [1] [2] [3].

Kinase Target Inhibition ICso (nM) Category

PDGFRp 3-13[1][2][3] PDGFR Family
PDGFRa 11 [2] [3] PDGFR Family
VEGFR1 1[2] 3] VEGFR Family
VEGFR2 2 [2][3] VEGFR Family
Aurora B 7 [1]11[2] [3] Aurora Kinase Family
Aurora C 1[1]12] [3] Aurora Kinase Family
Aurora A 120 [1] [2] [3] Aurora Kinase Family

This multi-target profile means that ilorasertib simultaneously disrupts tumor cell proliferation (via Aurora

kinase inhibition) and angiogenesis (via VEGFR/PDGFR inhibition) [2] [3].
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Experimental Evidence & Protocols

Ilorasertib's activity has been validated through various experimental models, from cellular assays to animal

studies.

In Vitro Antiproliferative and Phenotypic Assays

e Cell Lines: Experiments were conducted on non-small cell lung cancer (NSCLC) cell lines (e.g.,
H1299, H460) and hematological cancer cells (e.g., BCR-ABL expressing CML cells, including
Gleevec-resistant BCR-ABL T315I mutant cells) [1] [2] [3].

e Protocol:

o

[e]

Seed cells in growth medium in a 96-well tissue culture plate [1].

After cells attach, change the medium and treat with ilorasertib at varying concentrations (e.qg.,
1-1000 nM for antiproliferative activity; 0-30 nM for polyploidy induction) [1] [2] [3].

Incubate for a specified period (e.g., 24 hours for polyploidy, several days for viability) [2] [3].
Assess endpoints: cell viability can be measured with CellTiter-Glo reagent [1], while polyploidy
(a consequence of Aurora B inhibition) is analyzed via flow cytometry to determine DNA content

[1] [2] [3].

¢ Key Findings: llorasertib induced a concentration-dependent increase in polyploidy in solid tumor

cells (ECso of 5-10 nM) and showed antiproliferative activity against both native and drug-resistant
CML cells [1] [2] [3].

In Vivo Efficacy Models

e Models: Studies used severe combined immunodeficiency (SCID) mice bearing human tumor
xenografts, including hematological models (e.g., MV-4-11 AML, SKM-1 MDS) and solid tumors [1] [2]

[3].

e Protocol:

o

[e]

(o]

Inoculate mice with tumor cells subcutaneously [1].

Randomize mice into treatment groups once tumors are established.

Administer ilorasertib orally (e.g., 6.25, 12.5, 25 mg/kg) via dosing formulation (e.g., 10%
DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) [1] [2] [3].

Monitor tumor volume regularly, calculated as (L x W?2)/2 [1].

Calculate percent tumor growth inhibition (TGI) by comparing the mean volume of the treatment
group to the control group [2] [3].

¢ Key Findings: llorasertib demonstrated significant dose-dependent antitumor activity, with TGl
values of 80% to 94% in an MV-4-11 model and 38% to 80% in an SKM-1 model at the doses tested
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[2] [3]. It also inhibited phosphorylation of histone H3 (a direct biomarker of Aurora B kinase inhibition)

in circulating tumor cells [1] [2] [3].

Clinical Translation and Pharmacodynamics

Phase I trials in patients with advanced hematologic malignancies and solid tumors evaluated ilorasertib's

safety, pharmacokinetics, and pharmacodynamics [4] [5].

Clinical Trial Aspect

Key Findings in Hematologic
Malignancies [4]

Key Findings in Solid Tumors

[5]

Dosing Schedules
Tested

Recommended Phase 2
Dose

Most Common Gr 3/4
Adverse Events

Pharmacokinetics

Evidence of Target
Engagement

Oral once/wk, twice/wk, IV once/wk;
plus combo with azacitidine

540 mg once weekly; 480 mg twice

weekly (oral)

Hypertension (28.8%), hypokalemia
(15.4%), anemia (13.5%)

~15-hour half-life; no interaction with

azacitidine

Inhibition of histone H3 phosphorylation

(Aurora B) and changes in PIGF
(VEGFR inhibition)

Oral once daily, twice daily, IV

Not definitively established

(program discontinued)

Fatigue (48%), anorexia (34%),
hypertension (34%)

Dose-proportional exposure

Engagement of VEGFR2 and

Aurora B; VEGFR?2 effects at
lower exposures

The clinical biomarker data confirmed a crucial finding: maximum inhibition of VEGFR2 in the systemic

vasculature was achieved at lower ilorasertib exposures than those required for robust Aurora B

inhibition in tissue [5]. This explains why side effects commonly associated with VEGFR inhibition (like

hypertension) were prominent and often dose-limiting [5].

PDGFR in Cellular Signaling
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The following diagram illustrates the position of PDGFR in the signaling network that ilorasertib inhibits,

integrating its primary kinase targets and their downstream biological effects relevant in cancer.
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This diagram shows how Ilorasertib's simultaneous inhibition of PDGFR, VEGFR, and Aurora kinases

disrupts multiple oncogenic processes.

Summary

Ilorasertib represents a strategically designed multi-kinase inhibitor with potent activity against PDGFRf
(ICso0 3-13 nM) and PDGFRa (ICso 11 nM). Its ability to concurrently disrupt tumor cell division and the
tumor microenvironment via Aurora kinase and VEGFR/PDGEFR inhibition was demonstrated in preclinical

models and showed preliminary clinical activity.

¢ For Researchers: The experimental protocols provide a reproducible methodology for evaluating its
biological effects.
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e For Drug Developers: The clinical data highlight the challenge of managing VEGFR-driven toxicities,
which became dose-limiting before maximal Aurora kinase inhibition could be achieved in patients, a
key consideration for developing future multi-kinase inhibitors.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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